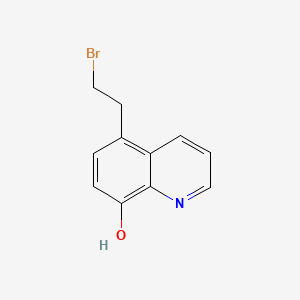

5-(2-Bromoethyl)quinolin-8-ol

Description

Contextualization within the Quinoline (B57606) Heterocycle Family

Quinoline is an aromatic heterocyclic organic compound with the chemical formula C₉H₇N. britannica.combiointerfaceresearch.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. britannica.comjddtonline.info This fundamental structure is found in numerous naturally occurring compounds, most notably the anti-malarial alkaloid quinine, and serves as a core component in a wide array of synthetic pharmaceuticals. britannica.comtandfonline.comnih.gov The quinoline family of compounds is known for its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. jddtonline.infonih.govmdpi.com

The versatility of the quinoline scaffold allows for extensive chemical modification, leading to a vast library of derivatives with tailored properties. researchgate.net 5-(2-Bromoethyl)quinolin-8-ol is one such derivative, belonging to the subset of 8-hydroxyquinolines.

Structural Significance of the 5-(2-Bromoethyl) and 8-Hydroxyl Moieties

The chemical identity and reactivity of this compound are largely dictated by its two key functional groups: the 8-hydroxyl group and the 5-(2-bromoethyl) substituent.

The 8-hydroxyl group is of paramount importance. Its proximity to the nitrogen atom in the quinoline ring enables the formation of stable metal chelates. mdpi.comscispace.com This chelating ability is a hallmark of 8-hydroxyquinoline (B1678124) and its derivatives and is central to many of their biological and chemical applications. scispace.comrroij.com The hydroxyl group also imparts phenolic character to the molecule, making it susceptible to various electrophilic aromatic substitution reactions. mdpi.com

The 5-(2-bromoethyl) group at the 5-position of the quinoline ring introduces a reactive alkyl halide functionality. The bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of other functional groups, making this compound a valuable synthetic intermediate for the creation of more complex molecules. For instance, it can be used to link the quinoline scaffold to other molecules or to create novel derivatives with altered steric and electronic properties. The presence of substituents at the 5-position has been shown to influence the biological activity of 8-hydroxyquinoline derivatives. nih.gov

Overview of Research Trajectories for 8-Hydroxyquinoline Derivatives

Research into 8-hydroxyquinoline and its derivatives has a long and rich history, driven by their wide-ranging applications. mdpi.comrroij.com A significant area of investigation revolves around their potential as therapeutic agents. scispace.comrroij.com This includes their use as anticancer, antifungal, antibacterial, and neuroprotective agents. mdpi.comscispace.comrroij.com The biological activity of these compounds is often linked to their ability to chelate metal ions, which can disrupt essential biological processes in pathogenic organisms or cancer cells. nih.gov

Another major research trajectory is their application in analytical chemistry and materials science. The strong fluorescence of their metal complexes makes them excellent candidates for fluorescent chemosensors for the detection of various metal ions. scispace.comrroij.com Furthermore, certain 8-hydroxyquinoline derivatives, particularly their aluminum complexes, are utilized as electron-transporting and emissive materials in organic light-emitting diodes (OLEDs). scispace.comrroij.com

The synthesis of novel 8-hydroxyquinoline derivatives with tailored properties remains an active area of research. mdpi.com Scientists are continuously exploring new synthetic methodologies and modifying the quinoline scaffold to enhance specific activities, improve selectivity, and reduce toxicity. mdpi.comoup.com The development of hybrid molecules, where the 8-hydroxyquinoline moiety is combined with other pharmacophores, is a promising strategy to create multifunctional compounds with enhanced therapeutic potential. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 94136-01-3 | bldpharm.com |

| Molecular Formula | C₁₁H₁₀BrNO | bldpharm.com |

| Molecular Weight | 252.11 g/mol | bldpharm.com |

Structure

3D Structure

Properties

CAS No. |

94136-01-3 |

|---|---|

Molecular Formula |

C11H10BrNO |

Molecular Weight |

252.11 g/mol |

IUPAC Name |

5-(2-bromoethyl)quinolin-8-ol |

InChI |

InChI=1S/C11H10BrNO/c12-6-5-8-3-4-10(14)11-9(8)2-1-7-13-11/h1-4,7,14H,5-6H2 |

InChI Key |

QJLCMWNBAWWWHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)O)CCBr |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 2 Bromoethyl Quinolin 8 Ol

Nucleophilic Substitution Reactions at the Bromoethyl Group

The bromoethyl group at the 5-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution reactions, where the bromine atom, a good leaving group, is displaced by a nucleophile. ntu.ac.uk This reactivity allows for the introduction of a wide array of functional groups onto the quinoline scaffold.

Replacement with Various Heteroatom-Containing Nucleophiles

The bromine atom of the bromoethyl moiety can be readily displaced by various heteroatom-containing nucleophiles. For instance, reactions with amines, such as 8-aminoquinoline (B160924), can lead to the formation of new C-N bonds. nih.govamegroups.cn A study demonstrated the reaction of 3-(2-bromoethyl)-5-methoxy-1H-indole with 8-aminoquinoline in the presence of potassium carbonate in acetone (B3395972) to yield N-(2-(5-methoxy-1H-indol-3-yl)ethyl)quinolin-8-amine. nih.govamegroups.cn

Similarly, nitrogen-containing heterocycles can act as nucleophiles. The reaction of 5-(2-bromoethyl)quinolin-8-ol with various nucleophiles illustrates the versatility of this reaction. The anchimeric assistance of the selenium atom in 2-bromomethyl-1,3-thiaselenole highlights its unique behavior in nucleophilic substitution reactions. mdpi.com

Alkylation and Arylation Reactions on the Bromoethyl Moiety

The bromoethyl group can participate in alkylation and arylation reactions. While direct arylation on the bromoethyl group is less common, related C-H arylation reactions on the quinoline core are well-documented. aablocks.commdpi.com For example, palladium-catalyzed intramolecular arylation of tertiary sulfonamides has been used to synthesize benzannelated sultams. beilstein-journals.org

Alkylation reactions, where the bromoethyl group acts as an alkylating agent, are more prevalent. For instance, the reaction of 8-hydroxyquinoline (B1678124) with bromomethyl benzenes results in the formation of tris-, tetrakis-, and hexakis(8-quinolinoxymethyl)benzene derivatives. rsc.org

Reactions Involving the 8-Hydroxyl Group

The 8-hydroxyl group of this compound is a key site for chemical modifications, including esterification, etherification, and chelation with metal ions. nih.govmdpi.com

Esterification and Etherification Reactions

The 8-hydroxyl group can undergo esterification with carboxylic acids or their derivatives. researchgate.net Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent, is a common method. researchgate.netyoutube.com For example, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst can form an ester. youtube.com

Etherification reactions involve the conversion of the hydroxyl group into an ether. This can be achieved by reacting the deprotonated hydroxyl group (phenoxide) with an alkyl halide. rsc.org For example, the reaction of 8-hydroxyquinoline with 2-(bromomethyl)benzonitrile (B57715) in the presence of a base like potassium carbonate can yield ether derivatives. rsc.org

Chelation and Complexation with Metal Ions

The 8-hydroxyquinoline scaffold is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. dovepress.comscispace.comjchemlett.com The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group act as bidentate ligands, forming a five-membered chelate ring with the metal ion. scispace.comjchemlett.com

Platinum(II) Complexes: Derivatives of 8-hydroxyquinoline have been used as ligands to synthesize platinum(II) complexes with potential antitumor activities. rsc.orgnih.govresearchgate.net For instance, complexes such as [Pt(ClQ)(DMSO)Cl] and [Pt(BrQ)(DMSO)Cl], where ClQ and BrQ are substituted 8-quinolinol ligands, have been synthesized and characterized. nih.govresearchgate.net These complexes typically adopt a square planar geometry around the Pt(II) center. nih.govresearchgate.netxray.cz

Copper(II) Complexes: 8-Hydroxyquinoline and its derivatives readily form complexes with copper(II). nih.govrsc.org The formation of both mono- and bis-copper(II) complexes with derivatives like 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol (PBT2) has been reported. nih.gov The resulting copper(II) complexes can exhibit square-planar or distorted octahedral geometries. rsc.orgnih.govrsc.org The synthesis of these complexes often involves reacting a copper(II) salt, such as copper(II) nitrate, with the 8-hydroxyquinoline derivative in a suitable solvent. rsc.orgrsc.org

Table 1: Examples of Metal Complexes with 8-Hydroxyquinoline Derivatives

| Complex | Metal Ion | Ligand(s) | Geometry | Reference(s) |

|---|---|---|---|---|

| [Pt(ClQ)(DMSO)Cl] | Pt(II) | 5,7-dichloro-2-methyl-8-quinolinol, DMSO, Cl⁻ | Square Planar | nih.govresearchgate.net |

| [Pt(BrQ)(DMSO)Cl] | Pt(II) | 5,7-dibromo-2-methyl-8-quinolinol, DMSO, Cl⁻ | Square Planar | nih.govresearchgate.net |

| [Cu(PBT2)]⁺ | Cu(II) | 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | Square-based pyramidal | nih.gov |

| [Cu(PBT2)₂] | Cu(II) | 5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol | Square-based pyramidal | nih.gov |

| {[Cu(qmbn)(Hqmba)(q)]·NO₃·2H₂O} | Cu(II) | 2-(quinolin-8-yloxy)(methyl)benzonitrile, 2-((quinolin-8-yloxy)methyl)benzoic acid, quinolin-8-olate | Distorted Octahedral | rsc.orgrsc.org |

Structural Aspects of Metal Coordination

The 8-hydroxyquinoline (8-HQ) core is a classic bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. rroij.comresearchgate.net The nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group form a five-membered chelate ring with the metal center. This chelation significantly influences the electronic properties and steric environment of the resulting metal complex. rroij.comscirp.org

The introduction of the 5-(2-bromoethyl) group can influence the coordination chemistry in several ways. Steric hindrance from the bromoethyl chain might affect the geometry of the metal complex. Furthermore, the electronic properties of the quinoline ring system are subtly altered by the substituent, which in turn can modulate the stability and reactivity of the metal complexes. researchgate.netisca.me

Crystal structure analyses of related 8-hydroxyquinoline metal complexes reveal various coordination geometries, including octahedral and square-planar, depending on the metal ion and the presence of other ligands. scirp.orgmdpi.comresearchgate.net For instance, copper(II) complexes with 8-hydroxyquinoline derivatives have been shown to adopt a square-planar geometry. scirp.org In contrast, chromium(III) complexes with substituted 8-hydroxyquinolines have been observed to form octahedral complexes. mdpi.com The specific structural details of metal complexes with this compound would require dedicated crystallographic studies.

Table 1: Coordination Properties of 8-Hydroxyquinoline Derivatives

| Metal Ion | Typical Coordination Geometry | Reference |

| Copper (II) | Square-planar | scirp.org |

| Nickel (II) | Octahedral | researchgate.net |

| Chromium (III) | Octahedral | mdpi.com |

| Zinc (II) | Varies | acs.org |

Cyclization and Annelation Reactions for Fused Heterocycles

The bromoethyl group at the 5-position serves as a reactive handle for intramolecular cyclization reactions, leading to the formation of novel fused heterocyclic systems.

The synthesis of pyrrole-fused quinolines can be achieved through various synthetic strategies. berhamporegirlscollege.ac.inrsc.org One common approach involves the reaction of a halo-substituted quinoline with an appropriate amine-containing reagent, followed by an intramolecular cyclization. researchgate.net For instance, a novel 2-amino-4-(8-quinolinol-5-yl)-1-(p-tolyl)-pyrrole-3-carbonitrile was synthesized from 2-[2-bromo-1-(8-hydroxyquinolin-5-yl)-ethylidene]-malononitrile and p-toluidine. researchgate.net This pyrrole (B145914) derivative was then used as a synthon to construct various fused pyrimidine (B1678525) and pyrazole (B372694) systems. researchgate.net

Another strategy involves the Paal-Knorr pyrrole synthesis, which is the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.orgorganic-chemistry.org While not directly employing this compound as a starting material, this method highlights a general route to pyrrole-containing structures that could be adapted.

Radical cyclization is another powerful tool for constructing fused ring systems. beilstein-journals.org For example, o-bromophenyl-substituted pyrrolylpyridinium salts undergo intramolecular radical cyclization to yield pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivatives. beilstein-journals.org A similar approach could potentially be envisioned for the cyclization of a derivative of this compound.

The 8-hydroxyquinoline scaffold is a precursor for the synthesis of oxazino- and pyrano-fused quinolines. A one-step synthesis of tetracyclic oxazinoquinoline derivatives has been reported from the reaction of 8-hydroxyquinolines with ethyl 2,3-dibromopropanoate. thieme-connect.comthieme-connect.com This reaction proceeds to afford the fused system directly, although in some cases, non-cyclized products can also be formed. thieme-connect.com

The synthesis of pyrano[5,6-g]quinolin-2-one derivatives has also been described, starting from 3-aminophenol (B1664112) and proceeding through a quinoline intermediate which is then treated with ethyl acetoacetate (B1235776) to form the pyranone ring. sioc-journal.cn While this specific example does not start with a pre-formed quinoline, it demonstrates a viable synthetic route to pyrano-fused quinoline systems.

The Mannich reaction is another versatile method for constructing oxazino-quinoline derivatives. mdpi.comnih.gov Reaction of 5-chloro-8-hydroxyquinoline (B194070) with paraformaldehyde and various primary amines leads to the formation of oxazino[5,6-h]quinoline derivatives. mdpi.comnih.gov

Hybrid Molecule Synthesis and Bioconjugation Approaches

The concept of creating hybrid molecules by combining two or more pharmacophores is a well-established strategy in drug discovery. The 8-hydroxyquinoline scaffold has been successfully hybridized with other bioactive molecules, such as ciprofloxacin, to generate compounds with enhanced biological activities. nih.gov

The bromoethyl group in this compound is an excellent electrophilic handle for bioconjugation. It can readily react with nucleophilic residues on biomolecules, such as the cysteine residues in proteins, to form stable covalent linkages. rsc.org This approach allows for the site-specific attachment of the 8-hydroxyquinoline moiety to proteins, enabling the development of targeted therapeutics or probes for studying biological processes. The bioconjugation reaction is typically carried out under mild conditions, such as at room temperature and physiological pH, to preserve the integrity of the biomolecule. rsc.org

Furthermore, the bromoethyl group can be converted to other functionalities suitable for bioconjugation, such as an azide (B81097) for click chemistry or a maleimide (B117702) for reaction with thiols.

Functional Group Interconversions on the Quinoline Core

The functional groups on the this compound molecule can be chemically transformed to introduce new properties or to prepare for subsequent reactions. pressbooks.pub

The bromoethyl group is particularly versatile for functional group interconversions. vanderbilt.eduorganic-chemistry.org For example, the bromine atom can be displaced by a variety of nucleophiles to introduce different functionalities. Reaction with sodium azide would yield the corresponding azidoethyl derivative, which can then be used in click chemistry reactions or reduced to an aminoethyl group. vanderbilt.edu Treatment with a thiol can introduce a thioether linkage. organic-chemistry.org

The hydroxyl group at the 8-position can be alkylated or acylated to modify the chelating properties of the molecule or to act as a protecting group during other transformations. nih.gov The quinoline nitrogen can also be quaternized to alter the electronic properties and solubility of the compound.

The aromatic quinoline ring itself can undergo electrophilic substitution reactions, although the positions of substitution will be directed by the existing hydroxyl and bromoethyl groups. researchgate.net For instance, bromination of 8-hydroxyquinoline typically occurs at the 5- and 7-positions. acgpubs.org

Table 2: Potential Functional Group Interconversions of this compound

| Starting Functional Group | Reagent/Condition | Resulting Functional Group | Reference |

| -CH₂CH₂Br | NaN₃ | -CH₂CH₂N₃ (Azide) | vanderbilt.edu |

| -CH₂CH₂Br | R-SH (Thiol) | -CH₂CH₂S-R (Thioether) | organic-chemistry.org |

| -OH | Alkyl halide, base | -OR (Ether) | nih.gov |

| -OH | Acyl chloride, base | -OC(O)R (Ester) | nih.gov |

| Quinoline Nitrogen | Alkyl halide | Quaternary ammonium (B1175870) salt | - |

| Aromatic Ring | Electrophilic reagent | Substituted aromatic ring | researchgate.net |

Spectroscopic and Structural Characterization of 5 2 Bromoethyl Quinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, the connectivity and environment of atoms within a molecule can be deduced. nih.govtsijournals.com

The ¹H NMR spectrum of 8-hydroxyquinoline (B1678124) derivatives provides valuable information about the protons in the molecule. The aromatic protons of the quinoline (B57606) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The chemical shifts are influenced by the nature and position of substituents on the ring. nih.govuncw.edu For instance, in 5-hydrazonomethylquinolin-8-ol derivatives, a broad singlet for the NH proton is observed between δ 9.5-11.5 ppm, and a characteristic singlet for the CH=N proton appears in the range of δ 8.2-8.8 ppm. researchgate.net

The protons of the ethyl group in 5-(2-bromoethyl)quinolin-8-ol would be expected to show characteristic signals. The methylene (B1212753) group attached to the bromine atom (-CH₂Br) would likely appear as a triplet at a lower field compared to the methylene group adjacent to the quinoline ring (-CH₂-Ar), which would also be a triplet. This is due to the electron-withdrawing effect of the bromine atom. For example, in a similar structure, 2-(2-bromoethyl)benzene, the -CH₂Br protons appear as a triplet at δ 3.71 ppm and the adjacent -CH₂- protons as a triplet at δ 3.12 ppm. rsc.org

The phenolic hydroxyl proton (-OH) of the 8-hydroxyquinoline moiety often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for 8-Hydroxyquinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 3-ethyl-2-propylquinolin-8-ol rsc.org | CDCl₃ | 7.88 (s, 1H), 7.37 (t, J = 7.9 Hz, 1H), 7.26 (d, J = 8.2 Hz, 1H), 7.10 (d, J = 6.3 Hz, 1H), 2.97 (t, J = 7.3 Hz, 2H), 2.85 (q, J = 7.8 Hz, 2H), 1.97 – 1.89 (m, 2H), 1.36 (t, J = 7.5 Hz, 3H), 1.10 (t, J = 7.4 Hz, 3H) |

| 5-bromo-N-butyl-2-ethylquinolin-8-amine rsc.org | CDCl₃ | 8.16 (s, 1H), 7.61 (d, J = 8.1 Hz, 1H), 6.99 (d, J = 8.1 Hz, 1H), 2.99 (t, J = 7.8 Hz, 2H), 2.90 (q, J = 7.5 Hz, 2H), 1.97 – 1.88 (m, 2H), 1.40 (t, J = 7.5 Hz, 3H), 1.09 (t, J = 7.4 Hz, 3H) |

| 2-(8-Quinolinol-5-yl)–methyl amino-5-(4-bromo-phenyl)-1, 3, 4-thiadiazole sphinxsai.com | DMSO | 7.25-7.72 (m, aromatic protons), 5.76 (s, 1H, -OH), 3.35 (s, 2H, N-CH₂-Ar) |

This table presents data for derivatives to illustrate the expected chemical shifts.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms of the quinoline ring typically resonate in the region of δ 110-160 ppm. nih.govresearchgate.net The carbon bearing the hydroxyl group (C-8) is expected to have a chemical shift around δ 150-155 ppm. The chemical shifts of the carbons in the bromoethyl side chain are also predictable. The carbon attached to the bromine atom (C-Br) would appear at a lower field (around δ 30-40 ppm) compared to the other methylene carbon. For instance, in 2-bromoethyl benzoate, the C-Br carbon appears at δ 27.9 ppm, while the adjacent methylene carbon resonates at δ 65.5 ppm. chemicalbook.com

Table 2: Representative ¹³C NMR Data for 8-Hydroxyquinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 3-ethyl-2-propylquinolin-8-ol rsc.org | CDCl₃ | 159.5, 151.7, 136.5, 136.2, 133.8, 127.4, 126.6, 117.0, 108.6, 36.9, 25.2, 21.8, 14.4, 14.2 |

| 5-bromo-N-butyl-2-ethylquinolin-8-amine rsc.org | CDCl₃ | 160.3, 151.5, 137.9, 136.7, 133.6, 129.9, 126.4, 109.4, 109.0, 36.6, 25.3, 21.8, 14.4, 14.2 |

| Ethanol libretexts.org | - | CH₃: ~18, CH₂OH: ~60 |

This table presents data for derivatives to illustrate the expected chemical shifts.

For complex molecules, one-dimensional NMR spectra can be crowded and difficult to interpret. Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and establish connectivity between atoms. tsijournals.comomicsonline.org

COSY experiments reveal proton-proton couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would show correlations between the protons of the ethyl chain and between adjacent aromatic protons. omicsonline.org

HSQC correlates proton signals with their directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals. omicsonline.org

The use of these techniques is essential for the complete and accurate structural assignment of novel quinoline derivatives. nih.govomicsonline.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netarabjchem.org

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The broad O-H stretching vibration of the phenolic hydroxyl group typically appears in the region of 3200-3600 cm⁻¹. arabjchem.org The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethyl group appear just below 3000 cm⁻¹. arabjchem.org

The C=C and C=N stretching vibrations of the quinoline ring are expected in the 1450-1650 cm⁻¹ region. dergipark.org.tr The C-O stretching vibration of the phenol (B47542) is typically found between 1200 and 1300 cm⁻¹. The C-Br stretching vibration usually gives a band in the fingerprint region, between 500 and 700 cm⁻¹. arabjchem.org

Table 3: Characteristic IR Bands for Quinoline Derivatives

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| O-H (Phenol) | Stretching | 3200-3600 (broad) | arabjchem.org |

| Aromatic C-H | Stretching | 3000-3100 | arabjchem.org |

| Aliphatic C-H | Stretching | <3000 | arabjchem.org |

| C=C, C=N (Quinoline) | Stretching | 1450-1650 | dergipark.org.tr |

| C-O (Phenol) | Stretching | 1200-1300 | - |

| C-Br | Stretching | 500-700 | arabjchem.org |

This table provides a general guide to the expected IR absorption bands.

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing vibrations of non-polar bonds and symmetric vibrations. researchgate.netnih.gov For quinoline derivatives, the aromatic ring stretching vibrations give rise to strong Raman signals. dergipark.org.trresearchgate.net DFT calculations are often used to aid in the assignment of Raman bands. researchgate.netresearchgate.net

The C-Br stretching vibration is also observable in the Raman spectrum. The intense signals from the quinoline ring system can be used as marker bands to study interactions with other molecules. researchgate.net The analysis of both IR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. researchgate.net

Table 4: Key Raman Bands for Quinoline Derivatives

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| Quinoline ring stretching | 1500-1650 | researchgate.net |

| C-H stretching | 3000-3100 | arabjchem.org |

| C-Cl stretching | 670-740 | arabjchem.org |

| δ(OH) mode in quinolin-8-ol | ~1580 | researchgate.net |

This table highlights some of the characteristic Raman bands for quinoline derivatives.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry serves as a fundamental tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the molecular formula of newly synthesized compounds. rsc.orgresearchgate.net

For instance, in the synthesis of related quinoline derivatives, HRMS (ESI-TOF) is routinely used to confirm the synthesized structures. rsc.org The calculated mass for a protonated molecule is compared with the experimentally found mass, with a high degree of correlation confirming the compound's identity. rsc.org For example, the HRMS (ESI-TOF) calculated value for C16H19N2O+ [M+H]+ was 255.1492, and the found value was 255.1496. rsc.org

Similarly, various quinoline derivatives are characterized using HRMS to confirm their molecular formulas. For example, the calculated m/z for C22H22N4O2Na [M+Na]+ was 397.1640, with the found value being 397.1635. amegroups.cn Another derivative, C20H19N4O [M+H]+, had a calculated m/z of 331.1559 and a found value of 331.1557. amegroups.cn These examples underscore the precision of HRMS in the structural elucidation of complex organic molecules.

Table 1: Exemplary HRMS Data for Quinoline Derivatives

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

| Derivative 1 | C16H19N2O | 255.1492 | 255.1496 | rsc.org |

| Derivative 2 | C22H22N4O2Na | 397.1640 | 397.1635 | amegroups.cn |

| Derivative 3 | C20H19N4O | 331.1559 | 331.1557 | amegroups.cn |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

The electronic absorption and emission properties of this compound and its derivatives are typically investigated using UV-Vis and photoluminescence spectroscopy. These techniques provide information about the electronic transitions within the molecule. acs.orgmdpi.com

The UV-Vis spectra of quinoline derivatives generally exhibit two main absorption regions: the B-band (or Soret band) in the near-UV region (around 300-350 nm) and the Q-band in the visible region (around 600-700 nm). researchgate.net These bands correspond to π-π* transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net

Analysis of Electronic Transitions (e.g., B-band, Q-band)

The electronic absorption spectrum of the porphyrin ring, a related macrocyclic structure, shows distinct Q-bands in the visible region (490-650 nm) and a Soret or B-band in the near-UV region (400-436 nm). scispace.com These transitions are understood within the framework of Gouterman's four-orbital model, which describes them as electronic transitions from the two highest occupied molecular orbitals (a1u(π) and a2u(π)) to the two lowest unoccupied molecular orbitals (eg(π*)). scispace.com

For phthalocyanines, which are structurally similar to porphyrins, the UV-Vis spectra also show a Q-band in the visible region (600-700 nm) and a B-band in the UV region (300-500 nm), both arising from π-HOMO to π*-LUMO transitions. researchgate.net The electronic nature and size of substituents on the quinoline ring can influence the absorption wavelength, emission color, and fluorescence quantum yield. acs.org

Solvent Effects on Spectral Properties

The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism. koreascience.kr This effect arises from differential solvation of the ground and excited states of the molecule. koreascience.kr In polar solvents, the excited state is often more stabilized than the ground state, leading to a bathochromic (red) shift in the absorption maximum. koreascience.kr

For example, the electronic absorption spectra of some heterocyclic azo dyes show a red shift when moving from a non-polar solvent like n-hexane to a polar solvent like DMSO. koreascience.kr The solvent-dependent shifts can be analyzed using parameters like the dielectric constant (ε), refractive index (n), and Kamlet-Taft polarity parameters, which quantify the hydrogen bond donating ability (α), hydrogen bond accepting ability (β), and dipolarity/polarizability (π*). koreascience.krmdpi.com The solvatochromism of a compound can be affected by the hydrogen bond donating abilities and the dipolarity/polarizability of the solvent. mdpi.com

X-ray Crystallography

Determination of Molecular Conformation and Geometry

For quinoline derivatives, X-ray crystallography can resolve the bond lengths, angles, and conformational preferences. For instance, in a study of 2-styryl-8-hydroxy quinoline derivatives, single-crystal X-ray diffraction analysis was used for final characterization. acs.org The analysis revealed the molecular structures and atom labeling schemes, with thermal ellipsoids shown at a 50% probability level. acs.org In another example, the crystal structure of a phenanthridinium derivative confirmed that steric interactions prevent the two ring systems from being coplanar. acs.org

Table 2: Selected Crystallographic Data for a Quinoline Derivative

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | acs.org |

| Space Group | P2₁2₁2₁ | acs.org |

| a (Å) | 10.1234(5) | acs.org |

| b (Å) | 12.4567(6) | acs.org |

| c (Å) | 15.6789(8) | acs.org |

| α (°) | 90 | acs.org |

| β (°) | 90 | acs.org |

| γ (°) | 90 | acs.org |

Analysis of Supramolecular Interactions (Hydrogen Bonding, π-Stacking)

X-ray crystallography also provides crucial insights into the non-covalent interactions that govern the packing of molecules in the crystal lattice. These supramolecular interactions include hydrogen bonding and π-π stacking. acs.org

In the crystal structures of 2-styryl-8-hydroxy quinoline derivatives, prominent O–H···O intermolecular hydrogen bonds are observed between the hydroxyl groups on the quinoline and styryl moieties of adjacent molecules. acs.org These interactions can lead to the formation of helical structures. acs.org Furthermore, π-π stacking interactions between the quinoline rings of adjacent dimers can result in the formation of infinite chains. acs.org These chains are further interlinked by various hydrogen bonds to form a three-dimensional network. acs.org

Elemental Analysis and Chromatographic Purity Assessment

The confirmation of the chemical structure and the assessment of purity are critical steps following the synthesis of a new compound. For this compound and its derivatives, elemental analysis and various chromatographic techniques are indispensable tools for these characterizations.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the synthesized molecule, which can then be compared with the theoretical values calculated from its proposed structure. The close correlation between experimental and calculated values serves as primary evidence for the successful synthesis of the target compound.

While specific elemental analysis data for this compound is not widely published, the analysis of related 8-hydroxyquinoline derivatives demonstrates the application of this technique. For instance, in the synthesis of various 5-substituted-8-hydroxyquinoline derivatives, elemental analysis is a standard characterization method. wiley.com Similarly, tin(IV) complexes with derivatives like 5,7-dibromo-8-hydroxyquinoline and 5-chloro-8-hydroxyquinoline (B194070) have been characterized, where the elemental analysis was crucial to confirm the final structure of the complexes. nih.gov

Below is a representative table illustrating how elemental analysis data is typically presented for quinoline derivatives.

Table 1: Representative Elemental Analysis Data for 8-Hydroxyquinoline Derivatives

| Compound Name | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 5,7-Dibromo-8-hydroxyquinoline | C₉H₅Br₂NO | C: 35.68, H: 1.66, N: 4.62 | C: 35.71, H: 1.65, N: 4.60 |

Note: The data presented are for illustrative purposes based on published analyses of related compounds.

Chromatographic Purity Assessment

Chromatographic methods are essential for separating the synthesized compound from any unreacted starting materials, by-products, or other impurities, and for subsequently assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. mdpi.com For quinoline derivatives, a suitable solvent system (mobile phase) allows for the separation of different components on a silica (B1680970) gel plate (stationary phase), which are then visualized under UV light. jmaterenvironsci.com

Column Chromatography: For the purification of the crude product, column chromatography is frequently employed. mdpi.comjmaterenvironsci.com The crude mixture is passed through a column packed with a stationary phase, such as silica gel. By using an appropriate solvent or a gradient of solvents (eluent), the desired compound can be separated from impurities. This technique has been successfully used for the purification of various 8-hydroxyquinoline derivatives, including hybrids with 1,4-naphthoquinone. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of the final product with great accuracy. tandfonline.com A solution of the compound is injected into a high-pressure stream of a liquid mobile phase, which then passes through a column containing a stationary phase. The retention time of the compound is a characteristic feature. The purity of many quinoline derivatives is often confirmed to be greater than 95% or 96% using HPLC analysis. tandfonline.comnih.gov For example, a variety of quinolin-6-yl dimethylcarbamate (B8479999) and quinolin-5-yl morpholine-4-carboxylate derivatives were analyzed by HPLC to confirm purities of over 96%. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hybrid technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. LC-MS is not only used to assess purity but also to confirm the molecular weight of the synthesized compound. nih.govrsc.orggoogle.com In the characterization of numerous quinoline-piperidine and quinoline-piperazine hybrids, LC-MS was used to confirm both the purity (>95%) and the expected molecular ion peak, providing strong evidence for the compound's identity. nih.govrsc.org

The combination of these analytical methods provides a comprehensive characterization of newly synthesized compounds like this compound and its derivatives, ensuring both structural confirmation and high purity of the final product for further studies.

Computational and Theoretical Investigations of 5 2 Bromoethyl Quinolin 8 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, employing the principles of quantum mechanics to compute the properties of molecules. These calculations can predict a wide range of characteristics, including molecular geometry, electronic structure, and spectroscopic data. For a molecule such as 5-(2-bromoethyl)quinolin-8-ol, these methods offer deep insights into its behavior.

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. nih.gov Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. nih.gov This approach includes effects of electron correlation at a lower computational cost than many other methods, making it suitable for medium to large-sized molecules. nih.gov

Applications of DFT for quinoline (B57606) derivatives often involve hybrid functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. asianpubs.orgresearchgate.net These functionals, paired with appropriate basis sets like 6-311G(d,p), are frequently used to calculate optimized geometries, vibrational frequencies, and electronic properties of similar compounds. asianpubs.orgscispace.com For this compound, DFT calculations would be instrumental in determining its stable structure and electronic characteristics.

The Hartree-Fock (HF) method is a fundamental ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. wikipedia.orggatech.edu While foundational, the HF method neglects electron correlation, which can be a limitation. nih.gov However, it serves as a crucial starting point for more advanced and accurate techniques. wikipedia.org

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are built upon the HF solution to systematically include electron correlation. These methods offer higher accuracy but come with a significantly greater computational expense, making them more suitable for smaller systems. For a molecule the size of this compound, HF calculations could provide initial geometric and electronic data, while more demanding post-HF methods would be reserved for refining specific properties where high accuracy is paramount. asianpubs.org

Molecular Geometry Optimization and Conformational Analysis

Before electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule must be determined. This process is known as geometry optimization. Computational methods systematically adjust the positions of the atoms to find the structure with the minimum potential energy. mdpi.com

For this compound, a key aspect of its structure is the conformational flexibility of the 2-bromoethyl side chain. Conformational analysis involves exploring the different spatial arrangements (conformers) that arise from rotation around single bonds. rsc.orgbashgmu.ru By calculating the relative energies of these different conformers, the most stable, or preferred, conformation can be identified. This is crucial as the molecular conformation can significantly influence its physical and chemical properties. DFT methods are commonly employed to perform both geometry optimization and conformational analysis for such molecules. bashgmu.ru

Electronic Structure Analysis

Once the optimized molecular geometry is obtained, a variety of analyses can be performed to understand the distribution and energy of the electrons within the molecule. This electronic structure analysis provides insights into the molecule's reactivity, stability, and potential interaction sites.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.compku.edu.cn

| Orbital | Energy (eV) | Contribution |

|---|---|---|

| LUMO+1 | Data not available in search results | Data not available in search results |

| LUMO | Data not available in search results | Data not available in search results |

| HOMO | Data not available in search results | Data not available in search results |

| HOMO-1 | Data not available in search results | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results | - |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which aligns with classical Lewis structures. wisc.edu This method provides detailed information about charge distribution through natural population analysis (NPA), atomic hybridizations, and the nature of bonding. wisc.edudergipark.org.tr

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

| Data not available in search results | Data not available in search results | Data not available in search results |

Topological Properties of Electron Density (AIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the topological properties of the electron density (ρ(r)) to characterize chemical bonding. crystalsolutions.eunih.gov This approach is based on the analysis of critical points in the electron density, where the gradient of the density is zero. For this compound, a theoretical AIM analysis would involve mapping the electron density distribution calculated from quantum mechanical methods.

The analysis would focus on bond critical points (BCPs) for each bond within the molecule. researchgate.net Key properties at these BCPs, such as the electron density (ρb), its Laplacian (∇²ρb), the kinetic energy density ratio (Gb/ρb), and the total energy density (Hb/ρb), would be used to classify the nature of the chemical bonds. uniovi.es For instance, the C-C, C-H, C-N, and C-O bonds within the quinoline and bromoethyl moieties are expected to exhibit characteristics of covalent bonds, with negative values of ∇²ρb, indicating a concentration of electron density. In contrast, weaker interactions, if present, would show positive ∇²ρb values. The ellipticity (εb) at the BCPs would provide information about the π-character and anisotropy of the bonds, particularly within the aromatic quinoline ring. crystalsolutions.eu Furthermore, the atomic properties, such as atomic charges and dipole moments, can be calculated by integrating the electron density over the atomic basins defined by QTAIM. crystalsolutions.eu This would offer insights into the charge distribution and polarity of the molecule.

Prediction and Simulation of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (infrared and Raman) of molecules. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-31G*, can provide a detailed picture of its vibrational modes. researchgate.net The calculated frequencies and intensities can be compared with experimental data to aid in the assignment of spectral bands. researchgate.net

The vibrational spectrum of this compound would be characterized by several key regions. The O-H stretching vibration of the hydroxyl group is expected to appear in the high-frequency region, typically around 3400-3600 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic quinoline ring and the ethyl group would be observed in the 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹ regions, respectively. mdpi.com The C=C and C=N stretching vibrations of the quinoline ring would dominate the 1400-1600 cm⁻¹ region. The C-Br stretching vibration of the bromoethyl group is expected at lower frequencies. The inclusion of the bromoethyl substituent at the 5-position is expected to influence the vibrational frequencies of the quinoline ring compared to the parent 8-hydroxyquinoline (B1678124) molecule. researchgate.net

Table 1: Predicted Vibrational Frequencies for this compound (Illustrative based on related compounds)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch | ~3500 | Medium-Strong |

| Aromatic C-H stretch | ~3050 | Medium |

| Aliphatic C-H stretch | ~2950 | Medium |

| C=C/C=N ring stretch | ~1580 | Strong |

| C-O stretch | ~1250 | Strong |

| C-Br stretch | ~650 | Medium |

The electronic absorption spectrum of this compound can be predicted using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the energies of electronic transitions, oscillator strengths, and the nature of the molecular orbitals involved. The electronic spectrum of quinoline derivatives is typically characterized by π→π* transitions. asianpubs.org

For this compound, the electronic spectrum is expected to show characteristic absorption bands in the ultraviolet-visible region. The presence of the hydroxyl and bromoethyl substituents will influence the energies of these transitions compared to unsubstituted 8-hydroxyquinoline. The hydroxyl group, being an electron-donating group, is likely to cause a red shift (shift to longer wavelengths) of the absorption bands. The bromoethyl group may have a smaller effect. The predicted spectrum would consist of several electronic transitions, with the lowest energy transition corresponding to the HOMO-LUMO gap. Analysis of the molecular orbitals involved in these transitions can provide insights into the charge transfer characteristics of the excited states. sid.ir

Table 2: Predicted Electronic Transitions for this compound (Illustrative)

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | ~320 | ~0.1 | HOMO → LUMO |

| S₀ → S₂ | ~280 | ~0.3 | HOMO-1 → LUMO |

| S₀ → S₃ | ~250 | ~0.5 | HOMO → LUMO+1 |

Structure-Reactivity and Structure-Property Relationships

The electronic and steric properties of the this compound molecule are significantly influenced by the nature and position of its substituents. The quinoline ring system itself is a π-conjugated aromatic structure. The hydroxyl group at the 8-position acts as an electron-donating group through resonance, increasing the electron density on the ring. acs.org This can enhance the reactivity of the ring towards electrophilic substitution.

Computational chemistry provides powerful tools for investigating the reaction pathways and mechanisms of molecules like this compound. researchgate.net By mapping the potential energy surface, key structures such as reactants, products, intermediates, and transition states can be identified and their energies calculated. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different reaction pathways. researchgate.net

For this compound, computational studies could be employed to explore various potential reactions. For example, the reactivity of the hydroxyl group, such as its deprotonation or participation in hydrogen bonding, can be modeled. The susceptibility of the bromoethyl group to nucleophilic substitution or elimination reactions could also be investigated. Furthermore, the reactivity of the quinoline ring towards electrophilic or nucleophilic attack at different positions can be assessed by calculating reactivity indices such as Fukui functions or molecular electrostatic potential maps. nih.gov These computational approaches can help in understanding and predicting the chemical behavior of this compound and in designing synthetic routes or studying its potential interactions with biological targets.

Molecular Modeling of Interactions

Currently, there is a notable absence of publicly available scientific literature detailing the molecular modeling of interactions for the specific compound this compound. While computational studies are a common approach to understanding the behavior of novel chemical entities, specific research focusing on the molecular dynamics, binding affinities, and interaction profiles of this particular quinoline derivative has not been published in accessible scholarly articles or databases.

Theoretical investigations into related quinoline compounds often employ a variety of computational methods to predict their biological activity and interaction mechanisms. These studies can provide a foundational understanding of how the quinoline scaffold may interact with biological targets. However, without specific studies on this compound, any discussion of its molecular interactions remains speculative and would be based on generalizations from its structural class rather than direct evidence.

Ligand-Target Binding Mechanisms (e.g., DNA Interaction)

There are no specific studies available that have computationally modeled the binding mechanism of this compound with DNA. Research on other quinoline derivatives has suggested that the planar quinoline ring can interact with DNA through intercalation, inserting itself between the base pairs of the DNA double helix. Additionally, substituents on the quinoline ring can form hydrogen bonds and van der Waals interactions with the grooves of the DNA, further stabilizing the complex.

For this compound, it could be hypothesized that the quinolin-8-ol moiety would be the primary driver of any potential DNA interaction. The bromoethyl group at the 5-position would likely influence the compound's steric and electronic properties, which in turn would affect its binding affinity and specificity for certain DNA sequences. However, without dedicated molecular docking or molecular dynamics simulation studies, the precise nature of this interaction, including the preferred binding mode and the specific atomic contacts, remains unelucidated.

Interactive Data Table: Hypothetical DNA Interaction Parameters (for illustrative purposes, as no real data exists)

| Parameter | Hypothetical Value | Description |

| Binding Energy (kcal/mol) | Not Determined | The calculated energy released upon ligand-DNA binding. |

| Binding Mode | Not Determined | The orientation and location of the ligand when bound to DNA (e.g., intercalation, groove binding). |

| Interacting Residues | Not Determined | The specific DNA base pairs involved in the interaction. |

| Hydrogen Bonds | Not Determined | The number and nature of hydrogen bonds formed between the ligand and DNA. |

Note: The data in this table is purely illustrative of the types of information that would be generated from molecular modeling studies and does not represent actual experimental or computational results for this compound.

Enzyme Inhibition Mechanisms

Comprehensive computational and theoretical investigations into the enzyme inhibition mechanisms of this compound are not present in the current scientific literature. The quinolin-8-ol scaffold is known to be a privileged structure in medicinal chemistry and has been incorporated into various enzyme inhibitors. The mechanism of inhibition by such compounds often involves the coordination of the hydroxyl and nitrogen atoms of the quinolin-8-ol to metal ions in the active site of metalloenzymes, or the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues.

A theoretical study of this compound as an enzyme inhibitor would likely involve molecular docking simulations to predict its binding pose within the active site of a target enzyme, followed by more sophisticated methods like molecular dynamics simulations to assess the stability of the enzyme-inhibitor complex. These studies would help to identify the key interactions driving inhibition and could guide the design of more potent and selective inhibitors. In the absence of such studies, the potential enzyme inhibitory activities and mechanisms of this compound are unknown.

Interactive Data Table: Hypothetical Enzyme Inhibition Parameters (for illustrative purposes, as no real data exists)

| Target Enzyme | Predicted IC50 (µM) | Key Interacting Residues | Inhibition Mechanism |

| Not Determined | Not Determined | Not Determined | Not Determined |

Note: The data in this table is for illustrative purposes only and does not reflect any actual computational or experimental findings for this compound.

Advanced Applications and Future Research Directions in Organic Synthesis and Material Science

Role as Versatile Synthetic Intermediates and Building Blocks

The 8-hydroxyquinoline (B1678124) (8-HQ) moiety is a well-established building block for a multitude of pharmacologically active compounds. researchgate.net The presence of the 8-hydroxyl group and the nitrogen atom at position 1 forms a powerful bidentate chelating site for various metal ions, a property that has been extensively exploited in medicinal chemistry. Furthermore, the quinoline (B57606) ring system itself is a versatile scaffold that can be functionalized at multiple positions to modulate its biological and chemical properties.

5-(2-Bromoethyl)quinolin-8-ol, in particular, offers several points of diversification. The bromoethyl group at the C5 position is a key reactive handle. The bromine atom, being a good leaving group, allows for a variety of nucleophilic substitution reactions. This enables the facile introduction of a wide range of functional groups, including amines, azides, thiols, and cyanides, thereby providing access to a large library of novel quinoline derivatives. For instance, reaction with primary or secondary amines would yield the corresponding aminoethyl derivatives, which could serve as ligands for catalysis or as precursors for biologically active molecules.

The 8-hydroxyl group can also be a site for further modification. It can be alkylated or acylated to produce ethers and esters, respectively. These modifications can alter the solubility, lipophilicity, and metal-chelating properties of the molecule. The strategic combination of reactions at the bromoethyl group and the hydroxyl group allows for the synthesis of complex molecules with tailored properties.

The versatility of the 8-hydroxyquinoline scaffold as a synthetic intermediate is highlighted by the synthesis of various derivatives. For example, 5-chloromethyl-8-hydroxyquinoline, a close analog of this compound, is prepared from 8-hydroxyquinoline through chloromethylation and serves as a precursor for further chemical modifications. nih.gov This underscores the potential of halogenated alkyl groups at the C5 position to act as effective synthetic handles.

Development of New Reaction Methodologies

The unique structural features of this compound make it an interesting substrate for the development of new reaction methodologies. The presence of both a nucleophilic hydroxyl group and an electrophilic bromoethyl group within the same molecule opens up possibilities for intramolecular reactions to form novel heterocyclic systems. For example, under basic conditions, intramolecular cyclization could potentially lead to the formation of a furan or pyran ring fused to the quinoline core.

Furthermore, the quinoline nucleus itself can participate in various transition-metal-catalyzed cross-coupling reactions. While the bromoethyl group is aliphatic, the quinoline ring can be further functionalized with halogens at other positions (e.g., C7) to enable reactions like Suzuki, Heck, or Sonogashira couplings. The development of selective reaction conditions that differentiate between the aliphatic bromide and any potential aromatic halides would be a significant contribution to synthetic methodology.

The development of novel catalytic systems is another area where this compound could be impactful. For instance, the synthesis of quinoline derivatives can be achieved through various catalytic methods, including the use of iron catalysts in visible-light-driven reactions. mdpi.com The reactivity of the bromoethyl group in this compound could be explored under similar photocatalytic conditions to forge new carbon-carbon or carbon-heteroatom bonds.

Design of Functional Materials

The inherent properties of the 8-hydroxyquinoline scaffold make it an excellent candidate for the design of functional materials with specific optical and chemical properties.

Fluorescent Probes

8-Hydroxyquinoline and its derivatives are well-known for their fluorescent properties, which are often sensitive to the presence of metal ions. rroij.com This has led to their widespread use as fluorescent sensors. The chelation of a metal ion by the 8-hydroxyquinoline core can lead to a significant change in the fluorescence quantum yield and emission wavelength, a phenomenon known as chelation-enhanced fluorescence (CHEF).

This compound can serve as a platform for the development of novel fluorescent probes. The bromoethyl group can be used to attach specific recognition units for analytes of interest. For example, by substituting the bromine with a receptor for a particular biomolecule, a targeted fluorescent probe could be synthesized. A closely related compound, 5-chloromethyl-8-hydroxyquinoline, has been investigated as a colorimetric sensor for Fe(II) ions, demonstrating the potential of this class of compounds in metal ion detection. ou.ac.lk The principle of photoinduced electron transfer (PET) is another mechanism utilized in designing fluorescent sensors based on 8-hydroxyquinoline, where metal binding can suppress PET and lead to fluorescence enhancement. ou.ac.lk

| Compound | Analyte | Detection Method | Key Feature |

| 5-chloromethyl-8-hydroxyquinoline | Fe(II) | Colorimetric | Water-soluble, color change from yellow to green |

| 8-hydroxyquinoline derivatives | Al(III) | Fluorometric | High sensitivity and selectivity |

| 8-amidoquinoline derivatives | Zn(II) | Fluorometric | Improved water solubility and cell permeability |

Anti-Corrosive Coatings

Derivatives of 8-hydroxyquinoline have been extensively studied as corrosion inhibitors for various metals and alloys, including mild steel and magnesium alloys. najah.edumdpi.com The mechanism of inhibition is attributed to the ability of the 8-hydroxyquinoline moiety to adsorb onto the metal surface and form a protective film. This adsorption can occur through both physisorption and chemisorption, involving the interaction of the heteroatoms (N and O) and the π-electrons of the quinoline ring with the d-orbitals of the metal.

This compound could be a precursor for the synthesis of more effective corrosion inhibitors. The bromoethyl group can be functionalized to introduce long alkyl chains or other groups that enhance the hydrophobicity and stability of the protective film on the metal surface. For example, reaction with a long-chain amine would result in a molecule with both a strong chelating head group and a long hydrophobic tail, which is an ideal structure for a corrosion inhibitor. The synergistic effect of 8-hydroxyquinoline with other compounds, such as surfactants, has also been explored to enhance corrosion inhibition. nih.gov

Exploration of Chemo- and Regioselective Transformations

The presence of multiple reactive sites in this compound presents both a challenge and an opportunity for exploring chemo- and regioselective transformations. The key reactive sites are the 8-hydroxyl group, the bromoethyl side chain, and the quinoline ring itself, which can undergo electrophilic substitution.

Developing reaction conditions that allow for the selective functionalization of one site while leaving the others intact is a significant area of research. For instance, the choice of base and solvent could influence whether an incoming nucleophile attacks the bromoethyl group (SN2 reaction) or deprotonates the hydroxyl group. Protecting group strategies can also be employed to achieve selectivity. The hydroxyl group could be protected as an ether or an ester, directing reactivity towards the bromoethyl group.

The regioselectivity of reactions on the quinoline ring is also an important consideration. Electrophilic aromatic substitution on the 8-hydroxyquinoline ring typically occurs at the C5 and C7 positions. The presence of the bromoethyl group at C5 would likely direct further substitution to the C7 position. Understanding and controlling the regioselectivity of such reactions is crucial for the synthesis of well-defined quinoline derivatives. The study of chemo- and regioselective reactions of bromo-substituted enones and enaminones can provide valuable insights into the reactivity patterns that might be expected for this compound. rsc.org

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. rsc.org These reactions are highly atom-economical and efficient. The development of MCRs for the synthesis of quinoline derivatives has been an active area of research. rsc.org

This compound could potentially be integrated into MCR systems in several ways. It could be used as a building block where the bromoethyl group or the quinoline nitrogen participates in the reaction cascade. For instance, in an isocyanide-based MCR like the Ugi or Passerini reaction, the hydroxyl group could act as the acidic component.

Alternatively, the bromoethyl group could be converted into another functional group, such as an aldehyde or a primary amine, which are common components in many MCRs. For example, conversion of the bromoethyl group to an aminoethyl group would allow its use in reactions like the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction. The ability to incorporate the complex 8-hydroxyquinoline scaffold into a molecule in a single, efficient MCR step would be a significant advancement in the synthesis of novel functional molecules.

Potential for Asymmetric Synthesis Applications

The field of asymmetric synthesis, which focuses on the selective creation of one enantiomer of a chiral molecule, heavily relies on the development of effective chiral catalysts. The structural framework of this compound presents a promising scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. The 8-hydroxyquinoline core is a well-established bidentate chelating agent for a variety of metal ions, a crucial feature for the construction of catalytically active metal complexes. The strategic placement of a reactive 2-bromoethyl group at the 5-position offers a versatile handle for the introduction of chirality.

The potential for this compound in asymmetric synthesis lies in its capacity to be transformed into a diverse array of chiral ligands. The bromoethyl side chain is susceptible to nucleophilic substitution, allowing for the attachment of various chiral moieties. This adaptability enables the creation of a library of ligands with tunable steric and electronic properties, which is essential for optimizing enantioselectivity in a wide range of asymmetric transformations.

Precursor for Chiral Ligand Synthesis

The functional groups of this compound, namely the 8-hydroxyl group, the quinoline nitrogen, and the bromoethyl side chain, are all amenable to chemical modification for the synthesis of chiral ligands. The 8-hydroxyquinoline moiety can act as a robust anchor for a metal center, while the substituent at the 5-position can be modified to create a chiral pocket around the catalytic site.

One promising avenue is the reaction of the bromoethyl group with chiral amines, alcohols, or thiols. For instance, reaction with a chiral amino alcohol could yield a tridentate N,N,O-ligand. The resulting ligand could then be complexed with a transition metal, such as ruthenium or iridium, to generate catalysts for asymmetric hydrogenation or transfer hydrogenation reactions. The chirality of the introduced amino alcohol would be in close proximity to the metal center, influencing the stereochemical outcome of the catalytic cycle.

Another approach involves the conversion of the bromoethyl group into a phosphine-containing moiety. This could be achieved through reaction with a chiral phosphide or a multi-step synthesis involving the introduction of a phosphorus-containing group followed by resolution or asymmetric synthesis. Chiral phosphine (B1218219) ligands are paramount in many asymmetric catalytic processes, including hydrogenation, allylic alkylation, and cross-coupling reactions. The combination of the quinolin-8-ol scaffold with a chiral phosphine could lead to novel P,N-ligands with unique catalytic activities.

The following table illustrates potential chiral ligands that could be synthesized from this compound and their potential applications in asymmetric synthesis.

| Chiral Moiety to be Introduced | Potential Ligand Type | Target Asymmetric Reactions |

| Chiral Amino Alcohols | Tridentate N,N,O-Ligands | Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation |

| Chiral Diamines | Tridentate N,N,N-Ligands | Asymmetric Ketone Reduction, Asymmetric Diels-Alder Reaction |

| Chiral Phosphines | Bidentate P,N-Ligands | Asymmetric Allylic Alkylation, Asymmetric Cross-Coupling |

| Chiral Oxazolines | Bidentate N,N-Ligands | Asymmetric Friedel-Crafts Reaction, Asymmetric Cyclopropanation |

Role in the Development of Novel Asymmetric Catalysts

The development of novel asymmetric catalysts is a continuous effort in organic chemistry to achieve higher efficiency and enantioselectivity for a broader scope of substrates. The rigid backbone of the quinoline ring in this compound provides a well-defined stereochemical environment once a chiral center is introduced. This rigidity can be advantageous in asymmetric catalysis as it reduces the number of possible conformations of the catalyst-substrate complex, often leading to higher enantiomeric excesses.

Metal complexes of chiral ligands derived from 8-hydroxyquinoline have been successfully employed in a variety of asymmetric reactions. thieme-connect.comresearchgate.net For example, chiral quinolyloxazoline ligands have been utilized in Friedel-Crafts alkylations and cyclopropanation reactions. researchgate.net The synthetic versatility of this compound allows for the potential creation of analogous, yet distinct, ligand architectures. The ethyl spacer between the quinoline core and the introduced chiral moiety could influence the geometry of the resulting metal complex and, consequently, its catalytic performance.

Furthermore, the 8-hydroxyquinoline core itself can participate in the catalytic cycle through hydrogen bonding or by acting as a proton shuttle, in addition to its role as a chelating agent. The interplay between the electronic properties of the substituted quinoline ring and the steric hindrance provided by the chiral substituent can be fine-tuned to optimize catalytic activity and stereocontrol. The ability to systematically modify the chiral group attached to the bromoethyl handle of this compound would facilitate the generation of a catalyst library for screening in various asymmetric reactions, accelerating the discovery of new and efficient catalytic systems.

The following table summarizes the key structural features of this compound and how they can contribute to the development of novel asymmetric catalysts.

| Structural Feature | Contribution to Asymmetric Catalysis |

| 8-Hydroxyquinoline Core | Strong bidentate chelation of metal ions, rigid scaffold for stereocontrol. |

| 2-Bromoethyl Group at C5 | Reactive handle for the introduction of a wide variety of chiral auxiliaries. |

| Ethyl Spacer | Influences the distance and orientation of the chiral group relative to the metal center. |

| Quinoline Ring System | Can be electronically tuned through further substitution to modulate catalyst reactivity. |

Q & A

Basic: What are the optimal synthetic routes for 5-(2-Bromoethyl)quinolin-8-ol, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis of halogenated quinolin-8-ol derivatives typically involves halogenation or alkylation of the quinoline core. For bromoethyl derivatives, a two-step approach is often employed:

Quinoline Functionalization : Introduce the hydroxyl group at position 8 via selective oxidation or protection-deprotection strategies.

Bromoethylation : React with 1,2-dibromoethane under controlled conditions (e.g., using NaH as a base in anhydrous THF at 0–5°C to minimize side reactions).

Critical Parameters :

- Temperature : Lower temperatures (0–10°C) reduce polymerization of bromoethyl intermediates .

- Molar Ratios : A 1:1.2 molar ratio of quinolin-8-ol to 1,2-dibromoethane optimizes substitution over elimination .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity .

Advanced: How can computational methods like DFT assist in predicting the electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) provide insights into:

- Electron Distribution : The bromoethyl group’s electron-withdrawing effect reduces electron density at the quinoline N-atom, affecting metal-chelation capacity .

- Reactivity Hotspots : Molecular electrostatic potential (MEP) maps identify nucleophilic regions (e.g., hydroxyl group at C8) and electrophilic sites (C2-Br bond) .

- Spectroscopic Predictions : Simulated IR and NMR spectra align with experimental data to validate structural assignments .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Confirm substitution patterns (e.g., bromoethyl protons at δ 3.5–4.0 ppm as triplets; quinoline aromatic protons at δ 7.0–8.5 ppm) .

- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 266.0 for C11H10BrNO) .

- X-ray Crystallography : Resolve bond angles and dihedral angles (e.g., Br-C-C-O torsion angle ≈ 60° in crystalline state) .

Advanced: What strategies address discrepancies in biological activity data across studies for halogenated quinolin-8-ol derivatives?

Methodological Answer:

Discrepancies often arise from variations in:

- Assay Conditions : Adjusting pH (e.g., PDE4 inhibition is pH-sensitive; optimal activity at pH 7.4 vs. 6.8 in cancer cell lines) .

- Cell Line Selection : Use isogenic cell panels to isolate substituent-specific effects (e.g., 2-bromoethyl enhances cytotoxicity in EGFR-mutant NSCLC lines) .

- Control Experiments : Include metal-chelator controls (e.g., EDTA) to distinguish direct enzyme inhibition from metal-dependent mechanisms .

Basic: What purification methods ensure high-purity this compound for research?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3 v/v) to remove unreacted bromoethane; yields crystals with >99% purity .

- Flash Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate) separates bromoethyl derivatives from di-substituted byproducts .

- HPLC : Reverse-phase C18 column (MeOH:H2O = 70:30) resolves trace impurities (<0.5%) .

Advanced: How do substituent positions affect the bioactivity of quinolin-8-ol derivatives?

Methodological Answer:

- C5 vs. C7 Substitution : Bromoethyl at C5 enhances antimicrobial activity (MIC = 2 µg/mL vs. S. aureus) compared to C7, which favors metal-chelation (e.g., Fe3+ binding) .

- Steric Effects : Bulky substituents at C2 reduce cell permeability (e.g., logP increases from 2.1 to 3.5 for C2-methyl vs. C2-bromoethyl) .

- Electronic Effects : Electron-withdrawing groups (e.g., Br) at C5 lower LUMO energy, enhancing redox activity in antioxidant assays .

Basic: What are the key structural features of this compound relevant to its reactivity?

Methodological Answer:

- Quinoline Core : Planar aromatic system enables π-π stacking with biomolecular targets (e.g., DNA intercalation) .

- Hydroxyl Group at C8 : Participates in hydrogen bonding with catalytic residues (e.g., PDE4 Asp318) .

- Bromoethyl Chain : Electrophilic C-Br bond facilitates nucleophilic substitution (e.g., with amines in inhibitor design) .

Advanced: What are the challenges in designing enzyme inhibitors based on quinolin-8-ol derivatives?

Methodological Answer:

- Selectivity : Off-target effects (e.g., PDE4 vs. PDE3 inhibition) require substituent tuning (e.g., C5-methoxy reduces PDE3 affinity by 10-fold) .

- Cytotoxicity : Bromoethyl derivatives exhibit dose-dependent toxicity (IC50 = 5 µM in HEK293 cells); mitigate via prodrug strategies (e.g., ester masking of hydroxyl group) .

- Solubility : LogP >3 limits aqueous solubility; introduce polar groups (e.g., C7-sulfonate) while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.